![molecular formula C10H16F3NO2 B1466791 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid CAS No. 1466727-57-0](/img/structure/B1466791.png)

2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid

Overview

Description

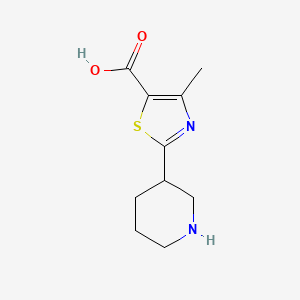

2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid is a novel chemical compound known for its potential in various fields of research and industry. It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves catalytic protodeboronation of pinacol boronic esters . In one example, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Another synthesis method involves the ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .Molecular Structure Analysis

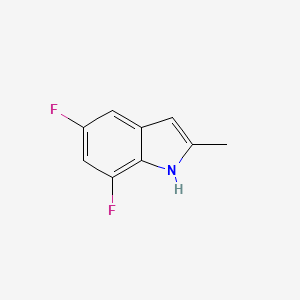

The molecular formula of this compound is C10H16F3NO2. The compound contains a piperidine ring bound to a trifluoromethyl group and a butanoic acid group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, related compounds have been studied. For instance, the chloride of a similar compound was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Scientific Research Applications

Neuroleptic Activity

- A study by Sato et al. (1978) explored the neuroleptic activity of compounds related to 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid. They synthesized a series of compounds including 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones and tested their neuroleptic activities, which were found to be comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).

Thermal Degradation Study

- Mills, Baker, and Hodge (1970) conducted a study on the thermal degradation of 1-deoxy-1-piperidino-d-fructose, which led to the formation of various piperidine derivatives, including those with structural similarities to this compound (Mills, Baker, & Hodge, 1970).

Inhibitory Activity in Enzyme-Assay

- Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. They optimized the substituents on the nitrogen of the piperidine ring, leading to the identification of fluorine substituted tert-butoxycarbonyl groups (Chonan et al., 2011).

Solid-Phase Synthesis of Piperidin-4-One Derivatives

- Barco et al. (1998) developed an efficient method for the construction of 2-substituted-piperidin-4-one derivatives on solid support using polymer-bound precursors. This research is relevant for the synthesis of compounds structurally related to this compound (Barco et al., 1998).

Synthesis of Trifluoromethyl Analogues of Piperidine Alkaloids

- Bariau et al. (2006) described the highly diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids, which are structurally related to this compound (Bariau et al., 2006).

Sulfonamides as Cyclisation Terminators

- Haskins and Knight (2002) found that trifluoromethanesulfonic acid is effective in inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, which are structurally related to the compound of interest (Haskins & Knight, 2002).

Chemoenzymatic Approach in Organic Solvents

- Liljeblad et al. (2007) researched the enantioselectivities of lipase-catalysed reactions with methyl esters of piperidylacetic acid and piperidinecarboxylic acid derivatives, which are structurally similar to this compound (Liljeblad et al., 2007).

Impurity Analysis in Repaglinide

- Kancherla et al. (2018) identified and characterized several impurities in Repaglinide, including compounds structurally related to this compound (Kancherla et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura coupling reaction .

Pharmacokinetics

The trifluoromethyl group can influence the lipophilicity of a compound, which may affect its pharmacokinetic properties .

Result of Action

Similar compounds have shown antiviral activities as hiv reverse transcriptase inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound .

properties

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-2-8(9(15)16)14-5-3-7(4-6-14)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBTXTSEKIZQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)

![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)